

Application Note: Simultaneous Quantification of NRTIs in Human Plasma Using Stavudine-¹³C-d₃

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Compound of Interest

Compound Name: Stavudine-¹³C-d₃

Cat. No.: B10820703

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Executive Summary & Scientific Rationale

The therapeutic efficacy of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in HIV management relies heavily on maintaining optimal plasma concentrations. However, NRTIs are polar, hydrophilic compounds that suffer from significant matrix effects (ion suppression/enhancement) during electrospray ionization (ESI).

This protocol addresses these challenges by utilizing **Stavudine-¹³C-d₃**, a multi-labeled stable isotope internal standard. Unlike simple deuterated analogs, the inclusion of Carbon-13 (

) alongside Deuterium (

) minimizes the "deuterium isotope effect"—a phenomenon where deuterated standards elute slightly earlier than the analyte, leading to imperfect compensation for matrix effects at the exact moment of ionization.

Key Technical Advantages:

- Co-Elution Fidelity: The

label ensures the IS retention time matches the analyte (Stavudine) almost perfectly compared to heavily deuterated-only analogs.

- Mass Shift (+4 Da): Provides a clean mass spectral window (M+4), eliminating crosstalk from the natural isotopic abundance of the analyte ().
- Multiplexing Capability: While optimized for Stavudine, this method describes a panel approach for measuring Zidovudine (AZT), Lamivudine (3TC), and Abacavir (ABC) in the same run.

Methodological Design

Chromatographic Strategy (The "Why")

NRTIs are polar nucleoside analogs. Traditional C18 columns often fail to retain them, causing them to elute in the "void volume" where salt suppression is highest.

- Selected Column: Waters XSelect HSS T3 or Phenomenex Kinetex F5.
 - Reasoning: These columns utilize high-strength silica with proprietary bonding (T3) or pentafluorophenyl (F5) phases designed specifically to retain polar compounds in high-aqueous conditions without requiring ion-pairing reagents.
- Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
 - Reasoning: Formic acid provides the protons necessary for positive mode ESI () while maintaining a low pH to suppress silanol activity on the column.

Internal Standard Strategy

Stavudine-13C-d3 is used as the primary IS for Stavudine.[1]

- Cross-Analyte Normalization: In cost-constrained environments where matched ISs for every analyte (e.g., AZT-d3, 3TC-15N) are unavailable, **Stavudine-13C-d3** can serve as a surrogate IS for structurally similar thymidine analogs (like Zidovudine), though a matched IS is always the regulatory gold standard.

Experimental Protocol

Materials & Reagents[2]

- Analytes: Stavudine (d4T), Zidovudine (AZT), Lamivudine (3TC), Abacavir (ABC).
- Internal Standard: **Stavudine-13C-d3** (Purity 98%, Isotopic Enrichment 99%).
- Matrix: Drug-free human plasma (K2EDTA).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Stock Solution Preparation

- Master Stocks: Dissolve 10 mg of each NRTI in 10 mL of MeOH:Water (50:50 v/v) to yield 1.0 mg/mL.
- IS Stock: Dissolve **Stavudine-13C-d3** to 100 µg/mL in MeOH.
- Working IS Solution: Dilute IS Stock to 500 ng/mL in ACN. Note: This solution also acts as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach optimized for high throughput.

- Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
- Spike/Crash: Add 150 µL of Working IS Solution (**Stavudine-13C-d3** in ACN).
 - Mechanism:[2][3] The 3:1 ratio of organic solvent precipitates plasma proteins while introducing the IS.
- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: Spin at 14,000

g for 10 minutes at 4°C.

- Dilution: Transfer 100 µL of the clear supernatant to a fresh vial containing 100 µL of 0.1% Formic Acid in water.
 - Critical Step: Diluting the organic supernatant with water prevents "solvent effects" (peak broadening) when injecting onto the aqueous-compatible column.

LC-MS/MS Conditions

Liquid Chromatography:

- System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
- Column: XSelect HSS T3 (2.1
100 mm, 2.5 µm).[4]
- Flow Rate: 0.4 mL/min.
- Injection Vol: 5 µL.
- Gradient:
 - 0.0 - 1.0 min: 2% B (Isocratic hold for polar retention)
 - 1.0 - 4.0 min: 2%
95% B (Linear ramp)
 - 4.0 - 5.0 min: 95% B (Wash)
 - 5.0 - 5.1 min: 95%
2% B
 - 5.1 - 7.0 min: 2% B (Re-equilibration)

Mass Spectrometry:

- Source: ESI Positive Mode.
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 500°C.
- Acquisition: Multiple Reaction Monitoring (MRM).[5][6]

MRM Transitions Table:

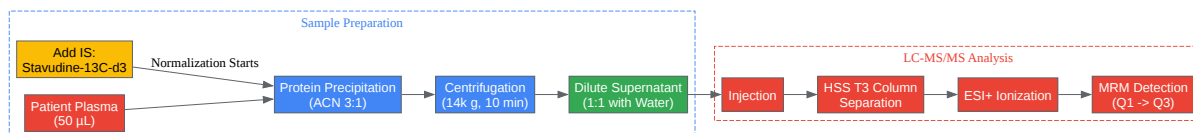
Analyte	Precursor ()	Product ()	Cone Voltage (V)	Collision Energy (eV)
Stavudine	225.1	127.1	20	14
Stavudine-13C-d3 (IS)	229.1	131.1	20	14
Lamivudine	230.1	112.1	22	16
Zidovudine	268.1	127.1	24	18
Abacavir	287.2	191.1	30	22

Note: The IS transition (229.1 > 131.1) assumes the label is retained on the thymine base fragment. Always verify transitions via direct infusion tuning.

Visualized Workflows

Analytical Workflow Logic

This diagram illustrates the critical path from sample to data, highlighting where the IS compensates for variability.

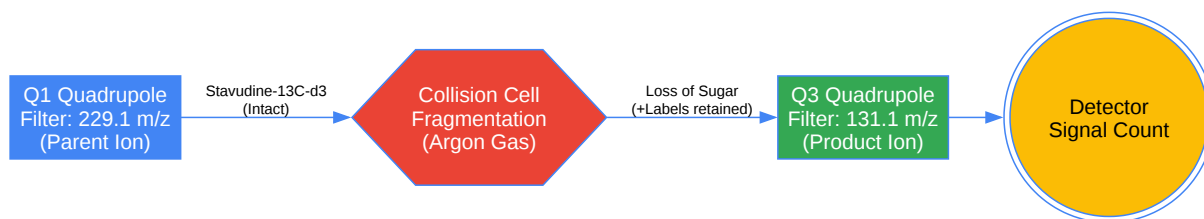


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Caption: Workflow demonstrating the introduction of **Stavudine-13C-d3** prior to extraction to correct for recovery losses and matrix effects.

MRM Pathway for Stavudine-13C-d3

Understanding the mass spectrometry logic for the Internal Standard.



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Caption: MRM transition logic. The Q1 filters the specific isotope parent; Q3 filters the specific isotope fragment.

Validation & Quality Control

To ensure the method meets FDA/EMA Bioanalytical Guidelines:

- Linearity: Construct a calibration curve (e.g., 10 – 5000 ng/mL). The ratio of [Analyte Area / IS Area] must be linear ().
- Matrix Effect (ME):
 - Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (or 100%), indicating the IS is suppressed/enhanced to the same degree as the analyte.
- Accuracy & Precision:
 - Intra-day: CV < 15% (20% for LLOQ).
 - Inter-day: CV < 15%.

References

- FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [\[Link\]](#)
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- Waters Corporation. (2020).[4] LC-MS/MS Method for the Analysis of Antiretrovirals. [\[Link\]](#)[5][6]

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